![molecular formula C12H12ClN B1460336 1-Chloro-5-isopropylisoquinoline CAS No. 2138190-13-1](/img/structure/B1460336.png)
1-Chloro-5-isopropylisoquinoline
Overview
Description
“1-Chloro-5-isopropylisoquinoline” is a chemical compound with the molecular formula C12H12ClN . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of isoquinoline derivatives, which “1-Chloro-5-isopropylisoquinoline” is a part of, has been a topic of interest in organic chemistry . Various methods have been developed over the years, including the Pictet-Spengler method, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acidic medium .
Molecular Structure Analysis
The molecular structure of “1-Chloro-5-isopropylisoquinoline” consists of a benzene ring fused with a pyridine nucleus . The molecule has a molecular weight of 205.69 g/mol .
Chemical Reactions Analysis
Isoquinolines, like “1-Chloro-5-isopropylisoquinoline”, are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“1-Chloro-5-isopropylisoquinoline” is a liquid or solid or semi-solid substance . It should be stored in a dry place at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Techniques : 1-Chloro-isoquinoline, a closely related compound, has been synthesized from isoquinoline using gas chromatography mass spectrometry for compositional analysis, indicating its utility in complex organic syntheses (Tong Jie, 2009).
- Catalysis and Novel Compound Formation : Research on 1-chloro-5-nitroisoquinoline has led to the synthesis of novel Acyl Transfer Catalysts, showcasing its role in developing new chemical entities with potential applications in various fields (Chen Pei-ran, 2008).
Potential Applications in Material Science
- Chemosensor Development : Studies have explored the use of chloroisoquinoline derivatives as chemosensors for metals, such as cadmium, which can be applied in environmental monitoring and food safety analysis (L. Prodi et al., 2001).
- Advanced Material Synthesis : The synthesis of 1-amino-3-hetarylisoquinolines from 1-chloro-3-hetarylisoquinolines highlights their promise as anticancer compounds, suggesting a role in pharmaceutical material development (A. Konovalenko et al., 2020).
Biomedical Research
- Drug Development and Antimicrobial Activity : Novel isoquinoline derivatives, synthesized from chloroisoquinoline compounds, have shown significant antimicrobial properties, indicating their potential in developing new therapeutic agents (A. Galán et al., 2013).
- Biological Evaluation for Anticancer Activity : Certain cobalt(II) complexes with chloroisoquinoline ligands have been explored for their DNA binding and anticancer activities, presenting new avenues for cancer treatment research (Hai-rong Zhang et al., 2016).
Safety and Hazards
“1-Chloro-5-isopropylisoquinoline” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water and consult a physician . It is also recommended to wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
1-chloro-5-propan-2-ylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-11-10(9)6-7-14-12(11)13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRWHVJGPGTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-5-isopropylisoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.